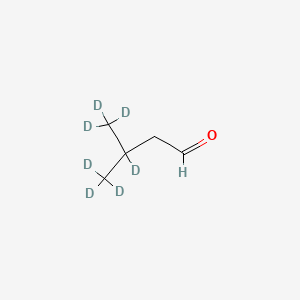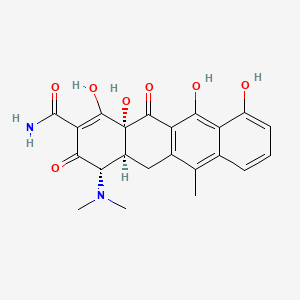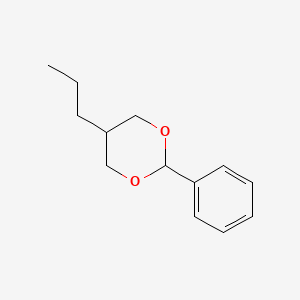
Sodium cocoyl isethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Cocoyl Isethionate (SCI) is a mild soap-free cleansing agent known for its ability to mitigate disruption of skin’s barrier . It is derived from coconut and is regarded as compatible with sensitive skin . It’s an anionic surfactant, meaning a cleansing agent with a negative instead of a positive charge . It is primarily used in soaps, cleansers, shampoos, and cleansing products due to its surfactant abilities .
Synthesis Analysis
The synthesis method of Sodium Cocoyl Isethionate takes coconut oil acid and hydroxyethyl sodium sulfonate as raw materials . A novel catalyst, which has both catalytic function and solvent function, is added . This method solves the problems of large viscosity, difficult mass transfer, low yield, and the like in the later stage of esterification reaction .Molecular Structure Analysis
Sodium Cocoyl Isethionate is a fine white powder that’s derived from coconut oil . It’s a sodium salt that’s known to be gentle on the skin . The process of creating it includes mixing a natural sulfonic acid called isethionic acid with the fatty acids that naturally occur in coconut oil .Chemical Reactions Analysis
Sodium Cocoyl Isethionate is prepared via the following reaction: sodium isethionate is reacted with either the fatty acid mixture from coconut oil or the corresponding chlorides to form Sodium Cocoyl Isethionate .Physical And Chemical Properties Analysis
Sodium Cocoyl Isethionate is a fine white powder with a mild odor . It is stable at a pH of 6-8 and hydrolyzes outside of this pH range . It is soluble in warm water .Scientific Research Applications
Cosmetics and Personal Care Products
SCI is widely used in the cosmetics industry due to its excellent detergency, high foaming capacity, and mildness to the skin . It is primarily used as a surfactant and cleansing agent in various cosmetic products .
Bath Soaps and Detergents
SCI is commonly used in the formulation of bath soaps and detergents . It provides a rich and luxurious lather and leaves the skin feeling soft and clean .
Hair Care Products
In hair care products, SCI is used for its excellent foaming and cleansing properties . It helps remove dirt and excess oils from the hair and scalp without stripping away natural oils, leaving the hair clean, soft, and manageable .
Skin Cleansing Preparations
SCI is used in skin cleansing preparations for its mildness and good rinse-ability . It is gentle on the skin and does not cause irritation or dryness, making it suitable for use in products designed for sensitive skin .
Micelle Formation
Research has shown that SCI ions can form micelles when combined with secondary surfactants . This property is useful in the formulation of various cosmetic and personal care products .
Ion Exchange Processes
SCI can undergo ion exchange processes with ammonium ions (and/or triethanolammonium), which can be utilized in various scientific applications .
Emulsification
SCI can be emulsified and the resulting micelles can be transformed into emulsified oil drops . This property is beneficial in the formulation of oil-in-water emulsions, which are commonly used in cosmetic and personal care products .
Skin Barrier Interaction Studies
SCI has been used in scientific research to study its interaction with the skin barrier . For instance, it has been shown that SCI has a weaker skin barrier interaction compared to other surfactants, and does not induce the formation of localized transport regions in the skin barrier .
These are just a few of the many applications of SCI in scientific research and industry. Its unique properties make it a versatile ingredient in a wide range of products and applications .
Mechanism of Action
- Role : It lowers the surface tension of water, making the cleanser easier to spread during washing. By bonding with both water and oil, it helps remove dirt, oil, and makeup from the skin .
- Resulting Changes : The micelles trap oil and dirt, preventing them from redepositing on the skin. When rinsed, these micelles carry away impurities, leaving the skin clean .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Future Directions
Sodium Cocoyl Isethionate provides skincare benefits and serves as a fantastic alternative to harsher, drying cleansers (like sulfates) . It is great for all skin types, particularly those with sensitive or dry skin since it’s not as harsh as other surfactants . It can be used daily, but should be used twice at most for hair care, cleansing, and body products .
properties
IUPAC Name |
sodium;2-butanoyloxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCVLBWWXVCEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)




![5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one](/img/structure/B590949.png)


